molecular formula C7H6BrI B105730 4-Iodobenzyl bromide CAS No. 16004-15-2

4-Iodobenzyl bromide

Cat. No. B105730
CAS RN: 16004-15-2
M. Wt: 296.93 g/mol
InChI Key: BQTRMYJYYNQQGK-UHFFFAOYSA-N
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Description

4-Iodobenzyl bromide is a halogenated organic compound that is used in various chemical reactions and as a precursor for synthesizing other compounds. It is characterized by the presence of an iodine atom and a bromine atom attached to a benzyl group. This compound is of interest due to its potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of 4-iodobenzyl bromide-related compounds involves various chemical strategies. For instance, the preparation of polysulfones can be achieved by polycondensation of disodium 4,4'-oxydibenzenesulfinate with 4-bromomethylbenzyl bromide, as demonstrated in the synthesis of a copolymer containing both sulfinate and sulfone linkages in the main chain . Additionally, the synthesis of 4-iodobenzylidyne tungsten complexes has been achieved by sequential reaction of tungsten hexacarbonyl with lithium 4-iodophenyl and dihalocarbenes, followed by the addition of ligands such as 4-methylpyridine .

Molecular Structure Analysis

The molecular structure of 4-iodobenzyl bromide and its derivatives has been studied using various spectroscopic and theoretical methods. For example, the molecular structure of related compounds has been characterized by FT-IR, NMR, and X-ray crystallography . Density functional theory (DFT) calculations have been employed to optimize geometrical structures, predict vibrational frequencies, and analyze molecular electrostatic potential (MEP) .

Chemical Reactions Analysis

4-Iodobenzyl bromide and its analogs participate in a variety of chemical reactions. For instance, the radioiodination of 4-trimethylsilylbenzyl bromide with I-125 and I-123 iodide ion and N-chlorosuccinimide (NCS) produces high specific activity 4-iodobenzyl bromide, which can be used to label biologically important molecules . Furthermore, carbene-catalyzed reductive coupling reactions involving nitrobenzyl bromides have been reported, where the reaction proceeds via a single-electron-transfer process that generates radicals as key intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodobenzyl bromide and related compounds have been extensively studied. The electrochemical behavior of 4-nitrobenzyl bromide has been investigated for its catalytic activity in the reduction of CO2, and its role in the electrosynthesis of 4-nitrophenylacetate has been elucidated . Additionally, the liquid crystalline properties of N-(4-alkoxybenzylidene)-4-halogenoanilines have been analyzed, revealing phase transitions and the presence of smectic and nematic phases for certain derivatives .

Scientific Research Applications

Radiolabelling for Biologically Important Molecules

4-Iodobenzyl bromide has been used in the synthesis of radiolabelled compounds. For example, its reaction with N,N-dimethylaniline and triphenylphosphine has been utilized to create radiolabelled quaternary ammonium and phosphonium salts. This process is significant for labelling various biologically important molecules with nucleophilic functional groups (Wilson et al., 1986).

Catalyst in CO2 Reduction

In a study exploring the electrochemical behavior of 4-nitrobenzyl bromide, it was used as a catalyst for the reduction of CO2 and as a substrate for electrosynthesis of 4-nitrophenylacetic acid. The research highlighted its role in promoting the electroactivation of CO2, indicating a potential application in environmental chemistry (Mohammadzadeh et al., 2020).

Biomedical Imaging

4-Iodobenzyl bromide has been used in the synthesis of iodinated polyesters, which exhibit enhanced X-ray contrast properties. This application is particularly relevant in the field of biomedical imaging, where these materials can be used for deep tissue imaging (Lex et al., 2020).

Synthesis of Oligoribonucleotides

The compound has also found use in the field of molecular biology. For instance, 4-methoxybenzyl bromide, a derivative, has been used in the synthesis of oligoribonucleotides, where it served as a protecting group for the 2′-hydroxyl group of adenosine, an important component in RNA synthesis (Takaku & Kamaike, 1982).

Safety And Hazards

4-Iodobenzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment . In case of contact, immediate medical attention is required .

properties

IUPAC Name

1-(bromomethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTRMYJYYNQQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359261
Record name 4-Iodobenzyl bromide
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Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzyl bromide

CAS RN

16004-15-2
Record name 4-Iodobenzyl bromide
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Record name 4-Iodobenzyl bromide
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Record name 4-Iodobenzyl bromide
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Record name 1-Bromomethyl-4-iodo-benzene
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Record name 4-IODOBENZYL BROMIDE
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Synthesis routes and methods I

Procedure details

A mixture of 4-iodotoluene (21.8 g, 100 mmol), N-bromosuccinimide (18.69 g, 105 mmol) and αα-azobisisobutyronitrile (100 mg) in carbon tetrachloride (100 ml) was refluxed for 20 hours. The reaction was cooled, the precipitate filtered, washed with carbon tetrachloride (50 ml), and the filtrate evaporated. The residue was chromatographed on silica, eluting with petrol (60°-80° C.) to give the product as a white solid (13 g, 45%); δH (CDCl3) 4.42 (2H, ArCH2Br), 7.11 (2H, d, J 15.3 Hz, 2-H, 6-H), 7.67 (2H, d, J 15.3 Hz, 3'-H, 5'-H).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
18.69 g
Type
reactant
Reaction Step One
[Compound]
Name
αα-azobisisobutyronitrile
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
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Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of p-iodotoluene (4.36 g, 20 mmol, purchased from Tokyo Kasei) and N-bromosuccinimide (3.92 g, 22 mmol, purchased from Tokyo Kasei) in 60 ml of carbontetrachloride (purchased from Wako Junyaku Kogyo) was refluxed for 4 hours under irradiation by means of an incandescent lamp to give 2.67 g (yield: 45.0%) of 4-iodobenzyl bromide as a white crystalline.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Iodobenzyl bromide
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4-Iodobenzyl bromide
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4-Iodobenzyl bromide
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4-Iodobenzyl bromide
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4-Iodobenzyl bromide

Citations

For This Compound
225
Citations
AA Wilson, RF Dannals, HT Ravert… - Journal of Labelled …, 1986 - Wiley Online Library
… RESULTS AND DISCUSSION Preparation and isolation of radiolabelled 4-iodobenzyl bromide 1 . Trimethylsi lylbenzyl bromide 2 was prepared by slight modifications of published …
AA Wilson, RF Dannals, HT Ravert… - Journal of medicinal …, 1989 - ACS Publications
… [126I]-4-Iodobenzyl bromide (20) was prepared by an electrophilic substitution on 4-(trimethylsilyl)benzyl bromide (19) with Nchlorosuccinimide in acetic acid as described previously.8 …
Number of citations: 84 pubs.acs.org
VB Schatz, BC O'Brien… - Journal of Medicinal …, 1968 - ACS Publications
… Initial work was done with the known7 4-iodophenylalanine, which we prepared from 4-iodobenzyl bromide by the diethyl acetamidomalonate method. Tests on two rats showed that the …
Number of citations: 7 pubs.acs.org
P Adomenas, O Adomeniene… - Liquid Crystals …, 1998 - spiedigitallibrary.org
… with new intermediates 1-(4'-iodophenyl)-alkenes-3, which were prepared by a reaction of either allylmagnesium chloride or crotylmagnesiuin chloride with 4-iodobenzyl bromide. The …
Number of citations: 3 www.spiedigitallibrary.org
AA Wilson, RF Dannals, HT Ravert… - International Journal of …, 1989 - Elsevier
… Both radiotracers were prepared by alkylation reactions with ["C]iodomethane and [J25I]4iodobenzyl bromide and appropriate 2 amine precursors. Isolated radiochemical yields of 12-20…
Number of citations: 7 www.sciencedirect.com
TR Lex, BR Brummel, MF Attia, LN Giambalvo… - Scientific Reports, 2020 - nature.com
… Commercially available 4-iodo-phenylalanine or 4-iodobenzyl bromide served as the starting materials for the synthesis of three iodinated monomeric moieties (a modified lactide, …
Number of citations: 16 www.nature.com
JE Bongard, RW Hartsock, WD Stegbauer… - … and Reactivity in …, 2005 - Taylor & Francis
… Alkylation of 1,4,7,11‐tetraazacyclododecane (cyclen) with 4‐nitrobenzyl bromide, p‐chloromethylbenzyl alcohol, 4‐iodobenzyl bromide, or 4‐vinylbenzyl bromide in acetonitrile gave N…
Number of citations: 2 www.tandfonline.com
AA Wilson, RF Dannals, HT Ravert… - Applied Radiation and …, 1989 - osti.gov
… Both radiotracers were prepared by alkylation reactions with (/sup 11/C)iodomethane and (/sup 125/I)4-iodobenzyl bromide and appropriate 2/sup 0/ amine precursors. Isolated …
Number of citations: 0 www.osti.gov
A Bergh, H Leffler, A Sundin, UJ Nilsson, N Kann - Tetrahedron, 2006 - Elsevier
… To the crude residue were added 1,4-dioxane (50 mL), 4-iodobenzyl bromide (9.17 g, 31.9 mmol) and n-Bu 4 NBr (4.98 g, 15.5 mmol). The mixture was sonicated for 10 min and then …
Number of citations: 23 www.sciencedirect.com
S De Bruyne, TL Boos, L Wyffels… - Journal of Labelled …, 2009 - Wiley Online Library
… To a solution of 1 (0.5 g, 1.4 mmol) and potassium carbonate (0.6 g, 4.2 mmol) in dimethylformamide (15 mL) was added a catalytic amount of sodium iodide and 4-iodobenzyl …

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